molecular formula C6H12ClN B2531539 3-Propylideneazetidine;hydrochloride CAS No. 2377031-98-4

3-Propylideneazetidine;hydrochloride

Cat. No.: B2531539
CAS No.: 2377031-98-4
M. Wt: 133.62
InChI Key: CENGOJFODZCMRI-UHFFFAOYSA-N
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Description

3-Propylideneazetidine;hydrochloride is a nitrogen-containing heterocyclic compound. Azetidines, the class of compounds to which it belongs, are four-membered rings that exhibit significant ring strain, making them highly reactive and useful in various chemical applications . The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Propylideneazetidine;hydrochloride, typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production often employs scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups, making it versatile for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Propylideneazetidine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine N-oxides, while reduction can yield various amine derivatives .

Mechanism of Action

The mechanism of action of 3-Propylideneazetidine;hydrochloride involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to its biological effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

3-propylideneazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-3-6-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENGOJFODZCMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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